3-Hydroxy-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a hydroxyl group and a trifluoromethyl group.
Mechanism of Action
Target of Action
3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is a type of organoboron compound Organoboron compounds are generally known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction This reaction allows for the formation of complex organic compounds from simpler ones, contributing to various biochemical pathways
Result of Action
The suzuki-miyaura cross-coupling reactions that it participates in can result in the formation of complex organic compounds from simpler ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid typically involves the borylation of 3-Hydroxy-4-(trifluoromethyl)phenyl halides using boron-containing reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where 3-Hydroxy-4-(trifluoromethyl)phenyl halides react with boronic acid derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of trifluoromethyl-substituted hydrocarbons.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Hydroxy-4-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3-Hydroxyphenylboronic acid
- 4-Hydroxyphenylboronic acid
Uniqueness: 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
[3-hydroxy-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)5-2-1-4(8(13)14)3-6(5)12/h1-3,12-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEZVQVXMVKSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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